
2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)oxirane typically involves the reaction of allyl chloride with a peracid, such as peracetic acid, to form the epoxide ring. Hexane-1,2,3,4,5,6-hexol can be synthesized through the hydrogenation of sorbitol. The combination of these two components can be achieved through a nucleophilic substitution reaction where the hydroxyl groups of hexane-1,2,3,4,5,6-hexol react with the epoxide ring of 2-(Chloromethyl)oxirane under basic conditions .
Industrial Production Methods
Industrial production of 2-(Chloromethyl)oxirane involves the chlorination of propylene to form allyl chloride, followed by epoxidation. Hexane-1,2,3,4,5,6-hexol is produced by the catalytic hydrogenation of sorbitol. The two compounds are then reacted under controlled conditions to produce the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The chlorine atom in the epoxide ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces diols.
Substitution: Produces substituted epoxides with various functional groups.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol has several applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry.
Biology: Studied for its potential as a biocompatible material.
Medicine: Investigated for drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of epoxy resins and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol involves the reactivity of the epoxide ring and the hydroxyl groups. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The hydroxyl groups can participate in hydrogen bonding and other interactions, making the compound versatile in forming complexes and networks .
Comparación Con Compuestos Similares
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the polyol component.
Sorbitol: A polyol similar to hexane-1,2,3,4,5,6-hexol but without the epoxide group.
Glycerol: Another polyol with three hydroxyl groups, used in similar applications.
Uniqueness
2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol is unique due to its combination of an epoxide and a polyol, providing both reactivity and functionality. This dual nature allows it to be used in a wide range of applications, from polymer chemistry to biomedicine .
Propiedades
IUPAC Name |
2-(chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6.C3H5ClO/c7-1-3(9)5(11)6(12)4(10)2-8;4-1-3-2-5-3/h3-12H,1-2H2;3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEKEYCRXYZVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl.C(C(C(C(C(CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
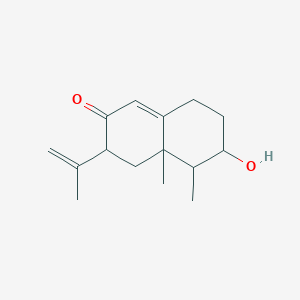
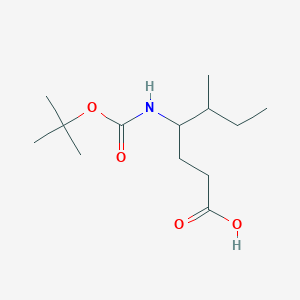
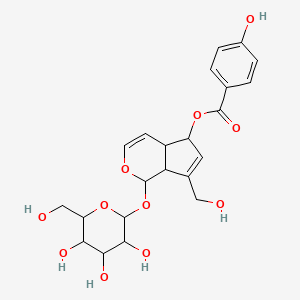
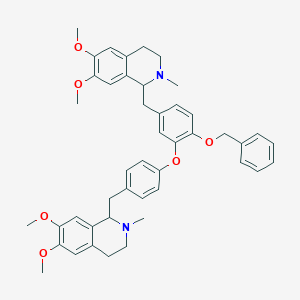
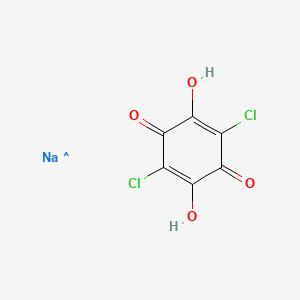
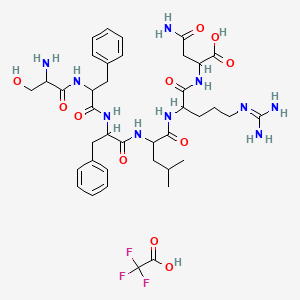
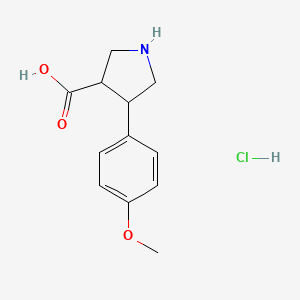
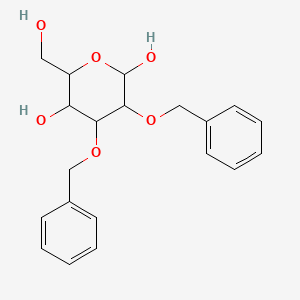
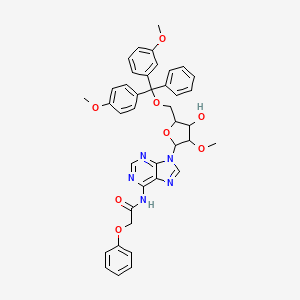
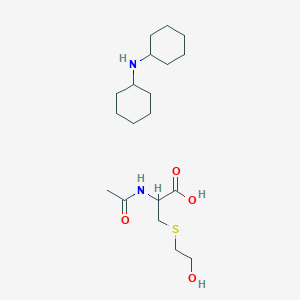

![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-4-oxohept-5-en-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12324380.png)
![1,2,4-Oxadiazol-5(4H)-one, 4-(3-bromo-4-fluorophenyl)-3-[4-[[2-(methylsulfinyl)ethyl]amino]-1,2,5-oxadiazol-3-yl]-](/img/structure/B12324383.png)
![N-[3-(dimethylamino)propyl]-4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamide](/img/structure/B12324386.png)
